N-(4-ethylphenyl)-N'-1-naphthylthiourea
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-2-14-10-12-16(13-11-14)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXOTLPWRSYKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Planarity and Dihedral Angles
- N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea (): The dihedral angles between the thiourea moiety and aromatic rings range from 74.78° to 82.3°, influenced by steric and electronic effects of the 2-fluorophenyl group.
- 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Non-planar conformation with specific dihedral angles attributed to the benzoyl group. The target’s naphthyl group may further reduce planarity, affecting intermolecular interactions .
Substituent Bulk and Hydrophobicity
- N-(4-tert-Butylbenzyl)-N'-[...]thiourea (): The tert-butyl group enhances hydrophobicity and steric shielding. Comparatively, the 4-ethylphenyl group in the target compound offers moderate hydrophobicity with less steric bulk .
- N-(4-Ethoxyphenyl)-N'-ethylthiourea (): The ethoxy group introduces polarity, contrasting with the purely hydrophobic ethyl group in the target’s 4-ethylphenyl substituent .
Physical and Spectroscopic Properties
Melting Points
- N-(4-Ethoxyphenyl)-N'-ethylthiourea : Melts at 112°C, influenced by the ethoxy group’s polarity .
- N-(4-tert-Butylbenzyl)-N'-[...]thiourea : Lower melting point (102°C), likely due to reduced crystallinity from the tert-butyl group .
- Target Compound : The naphthyl group’s rigidity may increase melting points compared to phenyl analogs, though precise data are unavailable.
Spectroscopic Features
- 1H NMR : In , aromatic protons resonate at δ 7.38–6.73 ppm, while thiourea NH signals appear as broad singlets (δ 6.18–5.53 ppm). The target’s naphthyl protons are expected downfield-shifted due to deshielding .
- IR Spectroscopy : Thiourea C=S stretches (~1540 cm⁻¹) and N-H stretches (~3433 cm⁻¹) are consistent across derivatives .
Hydrogen Bonding and Crystallographic Features
Hydrogen bonding governs crystal packing and stability:
- N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea (): Intramolecular N-H···O and intermolecular N-H···S bonds form infinite chains. The target’s naphthyl group may disrupt such networks, favoring π-π stacking .
- 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Dihedral angles and hydrogen bonds stabilize a non-planar conformation. The target’s bulkier substituents could lead to distinct packing motifs .
Data Table: Comparative Analysis of Thiourea Derivatives
*Converted from 411.7–415.5 K.
Q & A
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-N'-1-naphthylthiourea, and what critical reaction parameters must be controlled?
The synthesis typically involves reacting 4-ethylphenyl isothiocyanate with 1-naphthylamine under anhydrous conditions. Critical parameters include:
- Solvent selection : Use dry tetrahydrofuran (THF) or dichloromethane to minimize side reactions.
- Temperature control : Maintain 0–5°C during coupling to prevent decomposition.
- Stoichiometry : A 1:1 molar ratio ensures optimal yield (excess amine can lead to byproducts). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. This methodology aligns with multi-step thiourea syntheses described for structurally similar compounds .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Employ a combination of analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) to assess purity (>98%).
- NMR spectroscopy : Confirm NH proton resonance (δ 9.2–10.1 ppm) and aromatic proton integration.
- Mass spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical molecular weight (e.g., 337.45 g/mol). For absolute confirmation, single-crystal X-ray diffraction (as demonstrated for analogous thioureas) provides definitive structural validation .
Q. What preliminary biological screening approaches are suitable for evaluating this compound?
Prioritize assays based on thiourea derivatives' known activities:
- Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates.
- Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria.
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like 1,3-diphenylthiourea for benchmarking .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data observed for thiourea derivatives in different assay systems?
Address discrepancies via:
- Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤1%).
- Cellular vs. cell-free systems : Compare results to identify membrane permeability issues.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.
- Metabolite profiling : Use LC-MS to detect degradation products in biological matrices .
Q. What analytical techniques are recommended for detecting trace impurities in this compound, particularly regioisomers?
Advanced chromatographic methods include:
- UPLC-MS/MS : Employ a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
- Ion mobility spectrometry : Differentiate isomers based on collision cross-section differences.
- 2D NMR (HSQC, NOESY) : Resolve positional ambiguities in aromatic substituents .
Q. How does the electronic configuration of substituents influence the hydrogen-bonding capacity of this compound in crystal packing?
The ethyl group’s electron-donating nature reduces the thiourea moiety’s H-bond donor strength, while the naphthyl group’s planar structure facilitates π-π stacking. Techniques to assess this include:
- Hirshfeld surface analysis : Quantify H-bond contributions (e.g., % contacts from CrystalExplorer).
- DFT calculations : Compare electrostatic potential maps of substituted vs. unsubstituted analogs. Such studies are critical for designing co-crystals with enhanced solubility .
Q. What safety protocols are critical when handling this compound given structural alerts in related thioureas?
Key precautions include:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal. Refer to OSHA guidelines for thiourea derivatives, which recommend a TWA limit of 0.5 mg/m³ .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
- Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for higher recovery of polar byproducts.
- Structural Analogues : Compare with N-(4-chlorophenyl)-N'-1-naphthylthiourea to assess halogen effects on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
